molecular formula C10H13BrN2O B8172171 3-Bromo-N,N-diethylpicolinamide

3-Bromo-N,N-diethylpicolinamide

Cat. No. B8172171
M. Wt: 257.13 g/mol
InChI Key: KMHMMWVSZSTCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-N,N-diethylpicolinamide is a useful research compound. Its molecular formula is C10H13BrN2O and its molecular weight is 257.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-N,N-diethylpicolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-N,N-diethylpicolinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Verdelet et al. (2011) developed a synthesis process for 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, which are common building blocks for pharmaceuticals and agrochemicals. These compounds show potential applications in biologically active compounds and agrochemicals (Verdelet et al., 2011).

  • Sierov et al. (2020) presented a novel synthetic strategy for preparing tetrahydro-2,7- and 1,6-naphthyridines from 3-bromo-picolines, enabling multigram preparations of these compounds. This method is significant for the production of compounds with potential pharmaceutical applications (Sierov et al., 2020).

  • Khoury (1978) succeeded in preparing 3,4-dihydrocarbostyril by photochemical cyclization using N-bromohydrocinnamamide under dry conditions. This method overcame the limitations of previous techniques (Khoury, 1978).

  • Anuradha et al. (2014) described the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, which has a unique ring motif stabilized by various hydrogen bonds. This structural insight is crucial for the design of new pharmaceutical compounds (Anuradha et al., 2014).

  • Yeung, Gao, and Corey (2006) developed a method for the haloamidation of olefins, which allows the addition of a bromine atom and an amide nitrogen to an olefinic double bond. This process is useful for synthesizing various amines and amino alcohols (Yeung, Gao, & Corey, 2006).

  • Smart (1983) found that HC3-BrM, a synthetic inhibitor, effectively inhibits sodium-dependent, high-affinity choline uptake. This compound's mode of action potentially involves irreversible inhibition due to covalent bond formation (Smart, 1983).

  • Timokhina et al. (2001) demonstrated the facile synthesis of carbofunctional α,β-unsaturated sulfides using 3-Bromo-2-phenyl-1-indenone and perchlorate anion. This method can produce valuable compounds for chemical synthesis (Timokhina et al., 2001).

  • Gogoi et al. (2014) reported a Cu-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones using alkynyl acids, showing potential for efficient pharmaceutical and nutraceutical production (Gogoi et al., 2014).

  • Ma et al. (2018) explored the application of 18F-P3BZA in PET imaging for specific detection of melanoma and its metastasis, demonstrating its potential in clinical diagnostics (Ma et al., 2018).

properties

IUPAC Name

3-bromo-N,N-diethylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-3-13(4-2)10(14)9-8(11)6-5-7-12-9/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHMMWVSZSTCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N,N-diethylpicolinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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